molecular formula C21H17ClN4O3S B2632334 3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid CAS No. 690249-83-3

3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid

Cat. No.: B2632334
CAS No.: 690249-83-3
M. Wt: 440.9
InChI Key: VEIQEBSULUACED-UHFFFAOYSA-N
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Description

3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Quinoline Moiety: The quinoline group is introduced via nucleophilic substitution reactions, often using quinoline derivatives and suitable leaving groups.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through electrophilic aromatic substitution reactions.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting thiol groups with appropriate alkylating agents.

    Final Coupling and Acid Formation: The final step involves coupling the intermediate compounds and introducing the propanoic acid moiety through esterification or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline and triazole moieties are often key to its binding affinity and specificity, while the chlorophenyl group may enhance its lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
  • 3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoic acid

Uniqueness

Compared to similar compounds, 3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the propanoic acid moiety, in particular, may influence its solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[[4-(4-chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c22-15-6-8-16(9-7-15)26-18(24-25-21(26)30-12-10-19(27)28)13-29-17-5-1-3-14-4-2-11-23-20(14)17/h1-9,11H,10,12-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIQEBSULUACED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NN=C(N3C4=CC=C(C=C4)Cl)SCCC(=O)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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